N-(4,6-Dichloropyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
58910-75-1 |
|---|---|
Molecular Formula |
C6H5Cl2N3O |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
N-(4,6-dichloropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-3(12)9-6-10-4(7)2-5(8)11-6/h2H,1H3,(H,9,10,11,12) |
InChI Key |
NDVQTYUSHOQHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key structural variations among pyrimidinyl acetamides arise from substituents on the pyrimidine ring and the acetamide side chain. Below is a comparative analysis:
Key Observations :
- Chlorine vs. Methyl/Methoxy : Chlorine's electron-withdrawing nature reduces pyrimidine ring electron density compared to methyl (electron-donating) or methoxy (moderately polar) groups. This affects nucleophilic substitution reactivity and binding to biological targets.
Physicochemical and Thermal Properties
- Lipophilicity : The dichloro derivative (logP 2.39) is more lipophilic than methoxy (polar) or sulfanyl (moderate) analogs, impacting membrane permeability and bioavailability.
- Melting Points : 's analog (m.p. 143–145°C) suggests higher thermal stability due to aromatic stacking, a trend likely shared with the dichloro compound .
Preparation Methods
Acetylation of 4,6-Dichloro-2-aminopyrimidine
The primary route involves acetylating 4,6-dichloro-2-aminopyrimidine with acetylating agents. This approach is analogous to established protocols for similar pyrimidine derivatives.
Key Steps :
-
Synthesis of 4,6-Dichloro-2-aminopyrimidine :
-
Acetylation :
Example Protocol :
Alternative Routes Using Dichloropyrimidine Intermediates
For cases where direct acetylation is challenging, intermediates like 2-chloropyrimidine derivatives can be utilized.
Method :
-
Nucleophilic Substitution :
-
Acetylation :
Advantages :
Reaction Optimization and Catalysts
Catalyst Selection
Catalysts enhance reaction efficiency and selectivity:
| Catalyst | Role | Yield Improvement | Reference |
|---|---|---|---|
| DMAP (4-Dimethylaminopyridine) | Accelerates acetyl chloride activation | +20–30% | |
| Diazabicyclo[7.3.1]undecane (DBU) | Scavenges HCl, stabilizes intermediates | +15–25% |
Example :
In acetonitrile, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile reacts with benzoyl chloride using DMAP to yield high-purity products.
Solvent and Temperature Effects
| Solvent | Temperature Range | Outcome | Reference |
|---|---|---|---|
| Dichloromethane | 0–5°C | Minimizes side reactions | |
| Toluene | Reflux (110°C) | Promotes complete conversion | |
| Acetonitrile | 60–80°C | Reduces reaction time |
Analytical Characterization
NMR Data
1H NMR (CDCl₃) :
13C NMR (CDCl₃) :
IR and MS Data
| Spectral Data | Observed | Reference |
|---|---|---|
| IR (ATR) | 3228 cm⁻¹ (NH), 1693 cm⁻¹ (C=O) | |
| HRMS (ESI+) | m/z 268.0035 [M + H]+ |
Challenges and Considerations
Side Reactions
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